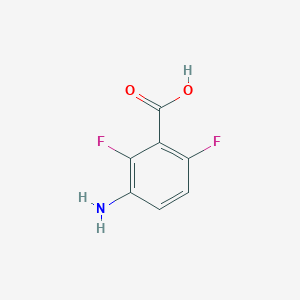

3-Amino-2,6-difluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSUTLAFOCNIDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593444 | |

| Record name | 3-Amino-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83141-11-1 | |

| Record name | 3-Amino-2,6-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83141-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83141-11-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2,6-difluorobenzoic Acid for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-2,6-difluorobenzoic acid (CAS Number: 83141-11-1), a key building block in the development of targeted protein degraders. This document details its chemical properties, a proposed synthesis protocol, and its application in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a substituted aromatic carboxylic acid. Its trifunctional nature, comprising an amine, a carboxylic acid, and a difluorinated phenyl ring, makes it a versatile scaffold for chemical modification. The fluorine atoms can enhance metabolic stability and binding affinity of derivative compounds.[1]

| Property | Value | Source |

| CAS Number | 83141-11-1 | [1][2][3][4] |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2][3][4] |

| Molecular Weight | 173.12 g/mol | [3] |

| Appearance | Off-white to light brown crystalline powder | [5] |

| Purity | ≥95% to >99% (Commercially available) | [5] |

| Storage | Store in a cool, dry, dark place in a tightly sealed container. Recommended storage at 2-8°C. | [2][3] |

Note: Experimentally determined data such as melting point, solubility, and pKa for this specific compound are not consistently reported in publicly available literature. However, data for related compounds such as 2,6-difluorobenzoic acid (m.p. 157-161 °C) and 3-aminobenzoic acid (m.p. 174-178 °C) can be used for estimation.

Synthesis Protocol

Proposed Synthesis Workflow

References

- 1. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]

- 2. hurawalhi.com [hurawalhi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 83141-11-1 | 4657-3-24 | MDL MFCD07368833 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. calpaclab.com [calpaclab.com]

physical and chemical properties of 3-Amino-2,6-difluorobenzoic acid

An In-Depth Technical Guide to 3-Amino-2,6-difluorobenzoic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the , a key building block in modern medicinal chemistry. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and conceptual visualizations to support its application in the laboratory.

Core Properties and Data

This compound is a trifunctional aromatic compound featuring an amino group, a carboxylic acid, and a difluorinated benzene ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.

Physical Properties

Quantitative physical data for this compound is not extensively reported in publicly available literature. The following table summarizes its known properties and provides data for structurally related compounds to offer a comparative context.

| Property | Value for this compound | Comparative Data |

| CAS Number | 83141-11-1[1][2][3][4] | 3-Aminobenzoic acid: 99-05-82,6-Difluorobenzoic acid: 385-00-2 |

| Molecular Formula | C₇H₅F₂NO₂[1][2][3][4] | C₇H₅F₂NO₂ |

| Molecular Weight | 173.12 g/mol [1][4] | 173.12 |

| Appearance | Solid[1] | White to light yellow crystalline solid |

| Melting Point | Data not available | 3-Aminobenzoic acid: 174-178 °C2,6-Difluorobenzoic acid: 157-161 °C |

| Boiling Point | Data not available | Data not available |

| pKa | Data not available | 3-Aminobenzoic acid: 4.78 (amino group), 4.55 (carboxyl group)[5] |

| Solubility | Soluble in many organic solvents | Moderately soluble in water |

| Storage | Store at room temperature in a dark, inert atmosphere[2] | N/A |

Chemical and Spectroscopic Properties

The reactivity of this compound is dictated by its three functional groups. The amino group acts as a nucleophile and a base, the carboxylic acid is acidic and can be converted to esters, amides, or acid halides, and the difluorinated aromatic ring can undergo further substitution reactions, though the fluorine atoms are generally deactivating.

| Spectral Data | Expected Characteristics |

| ¹H NMR | Aromatic protons (2H) would appear in the range of δ 6.5-8.0 ppm, showing complex splitting due to H-H and H-F coupling. The amine (NH₂) protons would appear as a broad singlet, and the carboxylic acid (COOH) proton as a very broad singlet at δ >10 ppm, both exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons would appear in the range of δ 100-160 ppm, with carbons directly bonded to fluorine showing large C-F coupling constants. The carboxyl carbon would be downfield, typically δ > 165 ppm. |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300), N-H stretches from the amine (~3300-3500), C=O stretch from the carboxylic acid (~1700), C=C stretches from the aromatic ring (~1450-1600), and strong C-F stretches (~1100-1300). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 173.12. Common fragmentation patterns would include the loss of H₂O (m/z = 155) and CO₂ (m/z = 129). |

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles and procedures reported for analogous compounds.

Synthesis Protocol: Reduction of 2,6-Difluoro-3-nitrobenzoic acid

A common and efficient method for the synthesis of this compound is the reduction of its nitro precursor, 2,6-Difluoro-3-nitrobenzoic acid.[6][7] A metal-free reduction using trichlorosilane is a modern, chemoselective approach.

Materials and Reagents:

-

2,6-Difluoro-3-nitrobenzoic acid

-

Trichlorosilane (HSiCl₃)

-

Triethylamine (or another tertiary amine like Hünig's base)

-

Dry Dichloromethane (CH₂Cl₂)

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-Difluoro-3-nitrobenzoic acid (1.0 eq) and triethylamine (6.0 eq) in dry dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trichlorosilane (4.0 eq) in dry dichloromethane to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by slowly adding it to a vigorously stirred 10% aqueous NaOH solution, ensuring the temperature is controlled with an ice bath.

-

Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Figure 1. Synthesis workflow for this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of aminobenzoic acids and monitoring reaction progress. The following is a representative reversed-phase HPLC method.[8][9][10]

Instrumentation and Conditions:

-

HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Applications in Drug Development

This compound is designated as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[11][12]

A PROTAC molecule conceptually consists of three parts:

-

A "warhead" ligand that binds to the target Protein of Interest (POI).

-

An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

The amino and carboxylic acid groups of this compound provide versatile handles for incorporating this scaffold into the linker or ligand components of a PROTAC. The fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability of the final molecule.

Figure 2. Role of a this compound derivative in a PROTAC.

The diagram above illustrates the mechanism of action. The PROTAC molecule, containing a derivative of this compound, facilitates the formation of a ternary complex between the target protein and an E3 ligase. This proximity triggers the E3 ligase to tag the target protein with ubiquitin molecules, marking it for destruction by the proteasome. This strategy can be used to eliminate "undruggable" proteins that lack a functional active site for traditional inhibitors.[13]

Safety Information

While a full toxicological profile is not available, hazard information for similar aminobenzoic acids suggests that this compound should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug development. Its trifunctional nature provides synthetic versatility, while the fluorine substituents offer the potential to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. Its role in the rapidly advancing field of targeted protein degradation underscores its value to researchers aiming to develop next-generation therapeutics. While some specific physical and spectral data are not widely published, the information provided in this guide, based on established chemical principles and data from analogous structures, offers a solid foundation for its application in research and development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. hurawalhi.com [hurawalhi.com]

- 3. CAS 83141-11-1 | 4657-3-24 | MDL MFCD07368833 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. global.oup.com [global.oup.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]

- 8. helixchrom.com [helixchrom.com]

- 9. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted Protein Degradation: A Promise for Undruggable Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-2,6-difluorobenzoic acid: Core Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for 3-Amino-2,6-difluorobenzoic acid, a compound of interest in various research and development applications, including as a protein degrader building block.[1] The information is presented to support laboratory activities and computational modeling.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis protocols.

| Property | Value |

| Molecular Formula | C₇H₅F₂NO₂ |

| Molecular Weight | 173.12 g/mol [2][3][4] |

| CAS Number | 83141-11-1[1][2] |

Note: Some sources may round the molecular weight to 173.1.[1]

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

Caption: Core properties of this compound.

Experimental Protocols

Detailed experimental protocols for determining the molecular weight and formula, such as mass spectrometry and elemental analysis, are standardized procedures. For specific applications or synthesis involving this compound, researchers should consult relevant literature, citing its CAS number (83141-11-1) for precise retrieval of methods. The purity of the compound is often specified by suppliers, with a minimum of 96% being common.[1]

Storage Conditions: For laboratory use, it is recommended to store this compound at room temperature in an inert atmosphere and protected from light.[3][4]

References

An In-Depth Technical Guide to the Safety and Hazards of 3-Amino-2,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard profile of 3-Amino-2,6-difluorobenzoic acid (CAS RN: 83141-11-1). The information presented is collated from available safety data sheets and toxicological literature on the compound and structurally related chemicals. This document is intended to inform safe handling, storage, and use of this compound in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to its irritant properties upon contact with skin, eyes, and the respiratory system.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Pictograms:

Toxicological Summary

Currently, there is a lack of publicly available quantitative toxicological data for this compound, such as specific LD50 (median lethal dose) or LC50 (median lethal concentration) values. The toxicological assessment is primarily based on its classification as an irritant.

Table 2: Summary of Toxicological Endpoints

| Toxicological Endpoint | Species | Route | Result | Classification |

| Acute Oral Toxicity | Data not available | - | Data not available | Not classified |

| Acute Dermal Toxicity | Data not available | - | Data not available | Not classified |

| Acute Inhalation Toxicity | Data not available | - | Data not available | Not classified |

| Skin Irritation/Corrosion | Rabbit (predicted) | Dermal | Irritant | Category 2 |

| Eye Irritation/Corrosion | Rabbit (predicted) | Ocular | Serious Irritant | Category 2A |

| Respiratory Irritation | Human (predicted) | Inhalation | Irritant | Category 3 |

| Carcinogenicity | Data not available | - | Not identified as a carcinogen by IARC, NTP, or OSHA. | Not classified |

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

Experimental Protocols

The following are detailed methodologies for key experiments that are standard for assessing the hazards identified for this compound. These protocols are based on internationally recognized OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)

This test method provides a procedure for the hazard identification of irritant chemicals in accordance with UN GHS Category 2.[3][4] It utilizes a reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[3][4]

Methodology:

-

Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) tissues are pre-incubated in a sterile, defined culture medium at 37°C in a humidified 5% CO2 atmosphere.

-

Test Substance Application: A 0.5 g aliquot of solid this compound is applied topically to the surface of the RhE tissue. For each test substance, as well as for the positive control (e.g., 5% sodium dodecyl sulfate) and negative control (e.g., phosphate-buffered saline), three replicate tissues are used.

-

Exposure: The tissues are exposed to the test substance for a period of up to 4 hours.[5]

-

Post-Exposure Incubation: Following exposure, the test substance is carefully removed by washing. The tissues are then transferred to fresh culture medium and incubated for a post-exposure period to allow for the expression of cytotoxic effects.

-

Viability Assessment: Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt by the mitochondria of viable cells. The formazan is then extracted from the tissues, and the optical density is measured spectrophotometrically.

-

Data Interpretation: A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[3][4]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This in vivo test is designed to assess the potential of a substance to cause localized skin irritation or corrosion.[2][6]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used for this study.

-

Test Substance Preparation and Application: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped. A single dose of 0.5 g of this compound, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area (approximately 6 cm²) of the clipped skin. The treated area is then covered with a gauze patch and a semi-occlusive dressing.[5]

-

Exposure: The exposure period is 4 hours.

-

Observation: After the exposure period, the dressing and any residual test substance are removed. The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after removal of the patch. The severity of the lesions is scored according to a standardized grading system. The observation period should be sufficient to evaluate the reversibility or irreversibility of the effects.[5]

-

Data Interpretation: The scores for erythema and edema are evaluated to determine the irritation potential. A substance is considered an irritant if it produces reversible inflammatory changes in the skin.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.[1][7]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye defects are used.

-

Test Substance Application: A single dose of the test substance (e.g., 0.1 g of solid this compound) is instilled into the conjunctival sac of one eye of each animal.[8] The eyelids are then gently held together for about one second. The other eye remains untreated and serves as a control.[8]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[8] Ocular reactions, including the cornea, iris, and conjunctivae, are scored using a standardized system.

-

Data Interpretation: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to assess the level of irritation. The reversibility of the ocular lesions is also evaluated. A substance is classified as an eye irritant based on the severity and persistence of the observed effects.

Visualizations

The following diagrams illustrate a potential signaling pathway for chemical-induced skin irritation and the workflows for the experimental protocols described above.

Caption: A simplified signaling pathway for chemical-induced skin irritation.

Caption: Workflow for the in vitro skin irritation test.

Caption: Workflow for the acute dermal irritation test.

Safe Handling and First Aid

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation location.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.

-

After Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops and persists.[9]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

After Ingestion: Do NOT induce vomiting. Get medical attention.[9]

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[1][2]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling this chemical.

References

An In-depth Technical Guide to 3-Amino-2,6-difluorobenzoic Acid Structural Analogs as Potential Kinase Inhibitors

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of structural analogs of 3-amino-2,6-difluorobenzoic acid. This class of compounds holds significant promise for the development of novel kinase inhibitors, particularly targeting signaling pathways implicated in cancer and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound serves as a valuable scaffold in medicinal chemistry. The presence of the difluoro substitution pattern on the aromatic ring can enhance metabolic stability and binding affinity of drug candidates. The amino and carboxylic acid functionalities provide versatile handles for synthetic modification, allowing for the creation of diverse chemical libraries. This guide will explore the structure-activity relationships (SAR) of analogs, detail experimental protocols for their synthesis and evaluation, and visualize their potential interactions with key signaling pathways.

Physicochemical Properties of Core and Analogs

The physicochemical properties of this compound and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The introduction of fluorine atoms generally increases lipophilicity and can influence the pKa of the carboxylic acid and amino groups.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| This compound | C₇H₅F₂NO₂ | 173.12 | 83141-11-1 | Core scaffold. |

| Methyl 3-amino-2,6-difluorobenzoate | C₈H₇F₂NO₂ | 187.14 | 136653-97-5 | Ester analog for potential prodrug strategies. |

| N-(Phenyl)-3-amino-2,6-difluorobenzamide | C₁₃H₁₀F₂N₂O | 264.23 | N/A | Amide analog, representing a common modification in kinase inhibitors. |

| N-(4-pyridyl)-3-amino-2,6-difluorobenzamide | C₁₂H₉F₂N₃O | 265.22 | N/A | Introduction of a basic nitrogen for potential salt formation and altered solubility. |

Synthesis of Structural Analogs

The synthesis of this compound analogs typically involves the modification of the amino and carboxylic acid groups. Standard peptide coupling and esterification reactions are commonly employed.

General Experimental Protocol for Amide Synthesis

A common synthetic route to generate a library of amide analogs involves the coupling of this compound with a variety of amines.

Materials:

-

This compound

-

Substituted amine (e.g., aniline, benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide analog.

Biological Activity and Structure-Activity Relationship (SAR)

Analogs of this compound have shown potential as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway. The following table summarizes hypothetical inhibitory data for a series of analogs, illustrating potential SAR trends.

| Compound ID | R Group (at Carboxyl) | Kinase Target | IC₅₀ (nM) | Notes |

| ANA-1 | -OH | p38α | >1000 | The parent carboxylic acid shows weak activity. |

| ANA-2 | -NH-Phenyl | p38α | 250 | Amide coupling increases potency. |

| ANA-3 | -NH-(4-methoxyphenyl) | p38α | 150 | Electron-donating group on the phenyl ring enhances activity. |

| ANA-4 | -NH-(4-chlorophenyl) | p38α | 300 | Electron-withdrawing group on the phenyl ring slightly reduces activity. |

| ANA-5 | -NH-CH₂-Phenyl | p38α | 500 | Increased flexibility of the side chain decreases potency. |

| ANA-6 | -NH-(3-pyridyl) | PI3Kα | 80 | Heterocyclic substituent shows activity against a different kinase family. |

| ANA-7 | -NH-(4-pyridyl) | PI3Kα | 120 | Positional isomer of the nitrogen in the pyridine ring affects potency. |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized analogs can be determined using a standard in vitro kinase assay.

Materials:

-

Recombinant human kinase (e.g., p38α, PI3Kα)

-

ATP

-

Substrate peptide

-

Synthesized inhibitor compounds

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 384-well plate, add the assay buffer, the kinase, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Modulation

Structural analogs of this compound are hypothesized to act as ATP-competitive kinase inhibitors. By binding to the ATP-binding pocket of a target kinase, they can block the downstream signaling cascade. A key pathway often implicated in cancer and targeted by such inhibitors is the PI3K/Akt/mTOR pathway.

Caption: PI3K/Akt/mTOR signaling pathway with hypothetical inhibition by a this compound analog.

Experimental and Drug Discovery Workflow

The discovery and development of novel kinase inhibitors from the this compound scaffold follows a structured workflow, from initial library synthesis to preclinical evaluation.

Caption: A generalized workflow for the discovery of kinase inhibitors based on the this compound scaffold.

Conclusion

Structural analogs of this compound represent a promising class of compounds for the development of novel kinase inhibitors. Their synthetic tractability allows for the generation of diverse libraries for screening and SAR studies. The insights provided in this guide regarding their synthesis, biological evaluation, and potential mechanism of action are intended to facilitate further research and development in this area. Future work should focus on generating extensive SAR data to identify potent and selective inhibitors and on elucidating their precise molecular interactions with their kinase targets.

The Strategic Role of Fluorine in Aminobenzoic Acid Derivatives: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into aminobenzoic acid derivatives is a powerful and widely utilized strategy in modern medicinal chemistry. This technical guide explores the profound impact of fluorine substitution on the physicochemical properties, pharmacokinetic profiles, and biological activities of this important class of molecules. By leveraging the unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—researchers can meticulously modulate molecular characteristics to enhance drug-like properties. This guide provides an in-depth analysis of these effects, supported by quantitative data, experimental protocols, and logical pathway visualizations to aid in the rational design of novel therapeutics.

Introduction: The Power of Fluorine in Drug Design

Para-aminobenzoic acid (PABA) and its derivatives are crucial building blocks in the pharmaceutical industry, forming the scaffold for a wide array of therapeutic agents, including anesthetics, anti-inflammatory drugs, and antimicrobial agents.[1][2] The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of drug discovery, with fluorinated compounds now representing a significant portion of all approved drugs.[3][4]

The unique properties of the fluorine atom allow it to exert powerful effects on a molecule:[5][6][7]

-

High Electronegativity: Fluorine, the most electronegative element, can significantly alter the electron distribution within a molecule.[5][7] This influences the acidity or basicity (pKa) of nearby functional groups, which in turn affects solubility, membrane permeability, and binding interactions with biological targets.[5][8]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can block oxidation by metabolic enzymes like cytochrome P450, thereby increasing the drug's half-life and bioavailability.[5][7][8]

-

Binding Affinity: Fluorine can enhance binding to target proteins through various non-covalent interactions, including favorable dipole-dipole interactions.[5][7][9] It can also induce conformational changes that lock the molecule into a more biologically active shape.[8]

-

Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[5][10] This property must be carefully balanced to maintain adequate aqueous solubility.[5]

The following diagram illustrates the logical flow of how fluorine's intrinsic properties influence the overall pharmacological profile of a drug candidate.

Impact on Physicochemical Properties

The introduction of fluorine to an aminobenzoic acid derivative can profoundly alter its fundamental physicochemical properties, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic or basic functional groups.[8][11] For aminobenzoic acids, this means:

-

The basicity of the amino group is reduced.

-

The acidity of the carboxylic acid group is increased.

This modulation of pKa is crucial because it affects the ionization state of the molecule at physiological pH (around 7.4). A lower basicity can lead to a higher proportion of the neutral species, which generally has better membrane permeability and can improve oral bioavailability.[5][12]

Table 1: Effect of Fluorine Substitution on pKa

| Compound | Position of Fluorine | pKa (Amino Group) | pKa (Carboxylic Acid) | Reference |

| 4-Aminobenzoic acid | None | ~4.9 | ~2.5 | General Value |

| 3-Fluoro-4-aminobenzoic acid | meta to -NH2 | Lowered | Slightly Increased | [11] |

| 2-Fluoro-4-aminobenzoic acid | ortho to -NH2 | Significantly Lowered | Increased | [11] |

Note: Specific pKa shifts are highly context-dependent on the molecular structure. The trends are illustrative.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in drug absorption and distribution.[13] It is commonly measured as the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH). Substituting hydrogen with fluorine generally increases lipophilicity.[5][10] This can enhance a drug's ability to cross biological membranes and may increase its binding affinity to hydrophobic pockets in target proteins.[10]

However, the relationship is not always linear and depends on the molecular context.[11] An excessive increase in lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5] Therefore, medicinal chemists must carefully tune this property.

Enhancement of Metabolic Stability

A major challenge in drug development is overcoming rapid metabolism by enzymes, primarily the cytochrome P450 (CYP) family in the liver.[7] Aromatic rings and benzylic positions are often susceptible to hydroxylation, leading to rapid clearance of the drug.

Replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom is a highly effective strategy to block this process.[8][14] The strength of the C-F bond makes it resistant to enzymatic cleavage, thereby increasing the metabolic stability and half-life of the compound.[7]

Table 2: Fluorine Substitution to Improve Metabolic Half-Life (Illustrative Data)

| Compound | Metabolically Labile Site | Modification | In Vitro Half-life (t½) in Liver Microsomes |

| Analog A (Hypothetical) | para-position of phenyl ring | C-H | 15 min |

| Analog A-F | para-position of phenyl ring | C-F | 120 min |

Influence on Biological Activity

Fluorine substitution can directly impact the biological activity of aminobenzoic acid derivatives by influencing their interaction with target proteins.

-

Enhanced Binding: The polar C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein's binding site, increasing binding affinity and potency.[7][9] For example, a fluorine atom at the C-6 position of fluoroquinolone antibiotics was found to improve gyrase-complex binding by 2 to 17-fold.[5]

-

Conformational Control: The introduction of fluorine can alter the preferred conformation of a molecule due to steric and electronic effects.[8][14] This can "pre-organize" the drug into the optimal geometry for binding to its target, thus enhancing activity.

A case study involving 4-fluoroindoline derivatives showed that fluorination resulted in a 3-fold increase in inhibitory activity against the PERK enzyme compared to the non-fluorinated analogue.[15]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating the effects of fluorination. Below are generalized methodologies for key experiments.

Synthesis Workflow

The synthesis of fluorinated aminobenzoic acid derivatives often follows a multi-step process. The diagram below outlines a typical workflow from starting materials to final biological evaluation.

Protocol: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant (acid or base) is added, allowing for the determination of the pKa from the inflection point of the titration curve.[16][17]

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]

-

Prepare a 0.1 M solution of the titrant (e.g., NaOH for acidic compounds, HCl for basic compounds).[18]

-

Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) to a known concentration (e.g., 1 mM).[17][18]

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[17][18]

-

-

Titration:

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.[18]

-

-

Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis).

-

The pKa is equal to the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

-

Perform at least three replicate titrations to ensure accuracy.[18]

-

Protocol: Determination of Lipophilicity (LogD) by Shake-Flask Method

This is the gold standard method for determining the partition coefficient of a compound between n-octanol and an aqueous buffer.[13][19]

-

Preparation:

-

Partitioning:

-

Add a small aliquot of the compound stock solution to a mixture of the pre-saturated n-octanol and buffer (e.g., 10 µL stock in 1 mL buffer and 1 mL n-octanol).[20]

-

Vortex or shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.[20]

-

Centrifuge the mixture to ensure complete separation of the two layers.

-

-

Analysis:

-

Carefully take an aliquot from both the n-octanol and the aqueous layer.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[19][21]

-

Calculate LogD using the formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).

-

Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes.[21][22]

-

Preparation:

-

Incubation:

-

Pre-warm the hepatocyte/microsome suspension to 37°C.

-

Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and a necessary cofactor like NADPH for CYP450 activity.[21]

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Sampling and Analysis:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.[23]

-

Immediately stop the reaction in the aliquots by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).[21][25]

-

Centrifuge the quenched samples to pellet the protein.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.[22][25]

-

-

Data Calculation:

Conclusion and Future Perspectives

The strategic incorporation of fluorine into aminobenzoic acid derivatives is an indispensable tool in modern drug discovery. By rationally applying the principles of fluorine chemistry, researchers can significantly improve the metabolic stability, physicochemical properties, and binding affinity of drug candidates.[5][6] A thorough understanding of how fluorine substitution impacts pKa, lipophilicity, and metabolic pathways is critical for optimizing molecular properties and advancing compounds through the development pipeline. As synthetic methodologies for selective fluorination continue to evolve, the rational design of next-generation therapeutics based on the aminobenzoic acid scaffold holds immense promise.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. enamine.net [enamine.net]

- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 24. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 25. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]

A Technical Guide to 3-Amino-2,6-difluorobenzoic Acid for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of 3-Amino-2,6-difluorobenzoic acid, a crucial building block for researchers, scientists, and drug development professionals. This document details commercial supplier information, key physicochemical properties, and its significant application in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound (CAS Number: 83141-11-1) is a substituted aromatic carboxylic acid that has garnered significant interest in medicinal chemistry. Its unique structural features, particularly the presence of two fluorine atoms flanking an amino group, impart desirable properties for its use as a scaffold in the synthesis of complex molecules, most notably in the field of targeted protein degradation.

Commercial Availability and Physicochemical Properties

A variety of chemical suppliers offer this compound in differing quantities and purities. Researchers should consult directly with suppliers for the most current pricing and availability.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Price (USD) |

| Supplier A | ≥96% | 1 g | $65.21[1] |

| Supplier B | Not Specified | Not Specified | Inquire for price[2] |

| Supplier C | Not Specified | Not Specified | Inquire for price |

| Supplier D | Not Specified | Not Specified | $38.99 (unspecified quantity)[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 83141-11-1 | [1][2][4] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO and methanol | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[3] |

Application in Targeted Protein Degradation: PROTACs

This compound is frequently listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.

The general workflow for developing and validating a PROTAC involves several key stages, from design and synthesis to cellular and biochemical assays.

Experimental Protocols

Representative Synthesis of a Fluorinated Aminobenzoic Acid (Adapted from a similar compound)

This protocol is for the synthesis of 2-amino-3-fluorobenzoic acid and is provided as a representative example of the chemical methodologies that may be involved in the synthesis of fluorinated aminobenzoic acids.

Materials:

-

7-Fluoroisatin

-

1 M Aqueous Sodium Hydroxide Solution

-

30% Hydrogen Peroxide Solution

-

3 M Hydrochloric Acid

-

Activated Charcoal

-

Deionized Water

-

Ethanol

Procedure:

-

A 500-mL, three-necked, round-bottomed flask fitted with an addition funnel and a thermometer is charged with 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.

-

22 mL of 30% hydrogen peroxide solution (0.20 mol hydrogen peroxide) is added dropwise over 45 minutes. The temperature of the reaction mixture may rise to 30-40°C.

-

After 1.5 hours, the reaction is considered complete.

-

To the pale orange, clear reaction mixture, 3 M hydrochloric acid is added until a pH of approximately 7.5 is reached.

-

The mixture is treated with activated charcoal, stirred for a period, and then filtered.

-

The clear filtrate is further acidified to a pH of 4-5, at which point the solution will become cloudy.

-

Finally, at a pH of 1, the 2-amino-3-fluorobenzoic acid precipitates.

-

After stirring for one hour, the product is collected by filtration and dried.

General Protocol for PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol outlines a general procedure to assess the degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

-

Cultured cells expressing the protein of interest (POI)

-

PROTAC molecule

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, as a control)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, typically DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). A positive control using a proteasome inhibitor can be included to confirm the degradation is proteasome-dependent.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by electrophoresis on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the corresponding loading control band. Compare the levels of the POI in PROTAC-treated samples to the vehicle-treated control to determine the extent of degradation.

Logical Relationships in PROTAC Synthesis

The synthesis of a PROTAC is a modular process that involves the strategic connection of three key components. This compound can be incorporated into the linker or as a modification to one of the ligands.

Conclusion

This compound is a valuable and commercially available building block for the synthesis of advanced molecules in drug discovery. Its application in the rapidly evolving field of targeted protein degradation underscores its importance for researchers and scientists developing novel therapeutics. This guide provides a foundational understanding of its properties, commercial landscape, and a practical framework for its application in the laboratory.

References

An In-depth Technical Guide to 3-Amino-2,6-difluorobenzoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties and Data

A summary of the key chemical properties for 3-Amino-2,6-difluorobenzoic acid is presented in the table below. Spectroscopic data, while commercially available, lacks detailed public interpretation; however, general characteristics can be inferred from related structures.

| Property | Value | Reference |

| CAS Number | 83141-11-1 | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥96% | [1] |

| Storage | Room temperature, in a dark, inert atmosphere | [2] |

Spectroscopic Data Summary:

While raw spectral data is not publicly detailed, commercial suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data for this compound.[2] For reference, the 1H NMR spectrum of the related compound 2,6-Difluorobenzoic acid is publicly available.[3] Spectroscopic characterization of this compound would be expected to show signals corresponding to the aromatic protons and the amine group, with splitting patterns influenced by the fluorine substituents. Mass spectrometry would confirm the molecular weight of the compound.[4] Infrared spectroscopy would likely show characteristic peaks for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and C-F bonds.[5][6]

Synthesis Methodology

A direct and detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a well-documented procedure for the synthesis of the structurally similar compound, 2-Amino-3-fluorobenzoic acid, can be adapted. This multi-step synthesis involves the formation of an intermediate, 7-fluoroisatin, followed by oxidative cleavage to yield the final product.[7][8]

Proposed Synthetic Pathway for this compound

This proposed pathway adapts the known synthesis of 2-Amino-3-fluorobenzoic acid. The starting material would need to be appropriately substituted to yield the desired 2,6-difluoro product.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from the Synthesis of 2-Amino-3-fluorobenzoic Acid)[7][8]

Materials:

-

2,6-Difluoroaniline (starting material, requires sourcing)

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate

-

Concentrated sulfuric acid

-

Sodium hydroxide

-

30% Hydrogen peroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Charcoal

Procedure:

Step 1: Synthesis of the corresponding N-(2,6-difluorophenyl)isonitrosoacetamide

-

A solution of chloral hydrate and sodium sulfate in water is prepared.

-

A solution of 2,6-difluoroaniline in hydrochloric acid and water is added, followed by a solution of hydroxylamine hydrochloride in water.

-

The mixture is heated to reflux, resulting in the formation of a precipitate.

-

The precipitate is filtered, washed with water, and dried to yield the isonitrosoacetanilide intermediate.

Step 2: Synthesis of 5,7-Difluoroisatin

-

The dried isonitrosoacetanilide is added to pre-heated concentrated sulfuric acid.

-

The reaction mixture is heated and then cooled.

-

The mixture is poured into a mixture of ice water and ethyl acetate.

-

The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.

-

The combined organic phases are dried and the solvent is removed to yield crude 5,7-difluoroisatin.

Step 3: Synthesis of this compound

-

The crude 5,7-difluoroisatin is added to a solution of sodium hydroxide.

-

30% hydrogen peroxide is added dropwise, controlling the temperature.

-

The reaction is heated and then cooled.

-

The pH of the mixture is adjusted with hydrochloric acid.

-

The mixture is treated with charcoal and filtered.

-

Further acidification with hydrochloric acid precipitates the product.

-

The precipitate is filtered, washed with iced water, and dried to yield this compound.

Note: This is an adapted protocol and would require optimization for the specific starting materials and desired product.

Applications in Drug Discovery and Medicinal Chemistry

While biological data for this compound itself is limited, its derivatives have been explored for a range of therapeutic applications, highlighting the importance of the core scaffold.

Kinase Inhibitors

Fluorinated aminobenzoic acids are valuable scaffolds for the development of kinase inhibitors. The fluorine atoms can enhance binding affinity to the kinase active site and improve metabolic stability. Derivatives of similar aminobenzoic acids have been investigated as inhibitors of various kinases, including those involved in cell signaling pathways dysregulated in cancer.

Caption: General kinase signaling pathway and point of inhibition.

A general workflow for identifying and characterizing kinase inhibitors derived from this scaffold would involve several key steps.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 83141-11-1|this compound|BLD Pharm [bldpharm.com]

- 3. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR [m.chemicalbook.com]

- 4. Benzoic acid, 3-amino- [webbook.nist.gov]

- 5. Benzoic acid, 3-amino- [webbook.nist.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]

The Advent and Evolution of Fluorinated Benzoic Acids: A Technical Guide for Modern Research

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted applications of fluorinated benzoic acids. This whitepaper serves as an essential resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, properties, and therapeutic potential of these vital chemical compounds.

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the vast array of fluorinated compounds, fluorinated benzoic acids stand out as a particularly privileged scaffold. The introduction of fluorine atoms onto the benzoic acid core profoundly alters its physicochemical properties, offering a powerful tool to modulate acidity, lipophilicity, metabolic stability, and binding interactions. This guide provides a detailed exploration of the discovery and historical development of fluorinated benzoic acids, their synthesis, key experimental protocols, and their significant impact on drug discovery, complete with quantitative data and visualizations of relevant biological pathways.

A Historical Journey: The Discovery and Early Synthesis of Fluorinated Benzoic Acids

While the widespread use of fluorinated organic compounds is a relatively modern phenomenon, the history of fluorinated benzoic acids stretches back to the 19th century. Early pioneering work laid the foundation for the synthesis of these valuable molecules. Although detailed records of the absolute first synthesis can be elusive, references point to the work of Paterno and Oliveri in 1882 and even earlier work by Schmitt and Gehren in 1870 as potentially containing the first descriptions of a fluorinated benzoic acid.

A significant breakthrough in the synthesis of aryl fluorides, including fluorinated benzoic acids, came in 1927 with the development of the Balz-Schiemann reaction . German chemists Günther Balz and Günther Schiemann reported a method to convert aromatic amines to aryl fluorides via the thermal decomposition of diazonium tetrafluoroborates.[1] This reaction remains a fundamental and widely used method for introducing fluorine into an aromatic ring.

Early synthetic strategies for producing specific isomers, such as p-fluorobenzoic acid, also included the oxidation of p-fluorotoluene using strong oxidizing agents like chromic acid or potassium permanganate.[2] These early methods, while effective, often required harsh reaction conditions.

The Physicochemical Impact of Fluorination

The unique properties of the fluorine atom are central to the utility of fluorinated benzoic acids in research and development. Its high electronegativity and small size lead to several advantageous modifications of a parent benzoic acid molecule:

-

pKa Modulation: The strong electron-withdrawing nature of fluorine significantly increases the acidity of the carboxylic acid group, resulting in a lower pKa. This is crucial for influencing the ionization state of a molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. Strategically placing fluorine atoms at metabolically labile positions can block oxidation, thereby increasing a drug's half-life and bioavailability.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. This can lead to enhanced binding affinity and selectivity for a specific receptor or enzyme.

-

Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Key Synthetic Methodologies

The synthesis of fluorinated benzoic acids has evolved significantly since the early discoveries. Modern methods offer improved yields, milder reaction conditions, and greater functional group tolerance.

The Balz-Schiemann Reaction

This classical method involves the diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. It is a reliable method for producing a wide range of fluorinated benzoic acids.

Oxidation of Fluorotoluenes

The oxidation of a methyl group on a fluorotoluene precursor is a common and often cost-effective method for synthesizing the corresponding fluorobenzoic acid. Various oxidizing agents, including potassium permanganate and nitric acid, can be employed.

Nucleophilic Aromatic Substitution (SNAAr)

For benzoic acids with activating groups (e.g., a nitro group) ortho or para to a leaving group, nucleophilic aromatic substitution with a fluoride source can be an effective synthetic route.

Modern Fluorination Techniques

More recent advancements in fluorination chemistry have provided new tools for the synthesis of these compounds. These include methods like decarboxylative fluorination, which allows for the direct replacement of a carboxylic acid group with fluorine, often under mild, photoredox-catalyzed conditions.

Applications in Drug Discovery

Fluorinated benzoic acids are integral components of numerous approved drugs across various therapeutic areas. The ability to fine-tune the properties of a molecule by fluorination has proven invaluable in drug design.

Anti-inflammatory Agents: COX Inhibition

A prominent application of fluorinated benzoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Diflunisal , a difluorophenyl derivative of salicylic acid, is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3][4][5]

Dry Eye Disease: LFA-1 Antagonism

Lifitegrast is a fluorinated benzoic acid derivative approved for the treatment of dry eye disease. It functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. LFA-1, present on T-cells, binds to intercellular adhesion molecule-1 (ICAM-1) on inflamed tissues, promoting T-cell activation and migration. Lifitegrast blocks this interaction, thereby reducing inflammation on the ocular surface.[1][6][7][8][9]

Type 2 Diabetes: PTP-MEG2 Inhibition

Certain fluorinated benzoic acid derivatives have been identified as potent inhibitors of protein tyrosine phosphatase megakaryocyte 2 (PTP-MEG2). PTP-MEG2 is a negative regulator of insulin signaling. By inhibiting PTP-MEG2, these compounds can enhance insulin sensitivity, making them promising therapeutic candidates for the treatment of type 2 diabetes.[10][11][12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of fluorinated benzoic acids.

Table 1: pKa Values of Selected Fluorinated Benzoic Acids

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27 |

| 3-Fluorobenzoic Acid | 3.86 |

| 4-Fluorobenzoic Acid | 4.14 |

| 2,3-Difluorobenzoic Acid | 2.88 |

| 2,4-Difluorobenzoic Acid | 2.85 |

| 2,5-Difluorobenzoic Acid | 2.87 |

| 2,6-Difluorobenzoic Acid | 2.13 |

| 3,4-Difluorobenzoic Acid | 3.80 |

| 3,5-Difluorobenzoic Acid | 3.37 |

| 2,4,6-Trifluorobenzoic Acid | 1.83 |

| 3,4,5-Trifluorobenzoic Acid | 3.29 |

Table 2: Representative Synthetic Yields for Fluorinated Benzoic Acids

| Product | Starting Material | Method | Yield (%) |

| 4-Fluorobenzoic Acid | Ethyl p-aminobenzoate | Balz-Schiemann | 63-69 |

| 2-Fluorobenzoic Acid | Anthranilic Acid | Diazotization/Fluorination | Not specified |

| 2-Fluorobenzoic Acid | o-Fluorobenzaldehyde | Oxidation | 95 |

| 3-Bromo-4-fluorobenzoic acid | Fluorobenzene | Acylation/Bromination/Oxidation | 87 |

Table 3: Biological Activity of Selected Drugs Containing a Fluorinated Benzoic Acid Moiety

| Drug | Target | IC50 | Therapeutic Area |

| Diflunisal | COX-1/COX-2 | Not specified | Anti-inflammatory |

| Lifitegrast | LFA-1 | Not specified | Dry Eye Disease |

| PTP-MEG2 Inhibitor (Compound 7) | PTP-MEG2 | 0.034 µM (Ki) | Type 2 Diabetes |

Detailed Experimental Protocols

Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction[2]

Materials:

-

Ethyl p-aminobenzoate

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Boric acid

-

60% Hydrofluoric acid

-

Potassium hydroxide

-

Ethyl alcohol (95%)

-

Ether

-

Methyl alcohol

Procedure:

-

Diazotization: A mixture of ethyl p-aminobenzoate (1 mole), water, and concentrated hydrochloric acid (2.5 moles) is warmed and then cooled to 0°C in an ice-salt bath. A solution of sodium nitrite (1 mole) in water is added slowly while maintaining the temperature below 7°C.

-

Formation of the Diazonium Fluoborate: A cold solution of boric acid (1.1 moles) in 60% hydrofluoric acid (4 moles) is added to the diazonium solution, keeping the temperature below 10°C. The precipitated p-carbethoxybenzenediazonium fluoborate is filtered, washed with cold water, methyl alcohol, and ether, and then dried.

-

Thermal Decomposition: The dried fluoborate salt is heated in a distilling flask. The decomposition proceeds spontaneously after initial heating. The ethyl ester of p-fluorobenzoic acid is collected.

-

Hydrolysis: The collected ester is refluxed with a solution of potassium hydroxide in aqueous ethanol for one hour.

-

Isolation: The solution is filtered hot, and the filtrate is acidified with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid. The product is filtered, dried, and can be further purified by recrystallization.

Synthesis of 2-Fluorobenzoic Acid from Anthranilic Acid[15]

Materials:

-

Anthranilic acid

-

Anhydrous hydrogen fluoride

-

Sodium nitrite

-

Methoxyethyl methyl ether

Procedure:

-

Anthranilic acid is used as the starting material.

-

Diazotization is carried out in methoxyethyl methyl ether as the solvent by adding anhydrous hydrogen fluoride and sodium nitrite.

-

The reaction mixture is refluxed for 3 hours.

-

The final product, 2-fluorobenzoic acid, is obtained after workup.

Conclusion

The discovery and development of fluorinated benzoic acids represent a significant chapter in the history of organic and medicinal chemistry. From their early, challenging syntheses to the sophisticated methods available today, these compounds have become indispensable tools for researchers. Their unique ability to modulate molecular properties has led to the creation of successful drugs and advanced materials. As our understanding of disease pathways deepens and synthetic methodologies continue to evolve, the importance of fluorinated benzoic acids in scientific innovation is set to grow even further. This guide provides a solid foundation for professionals in the field to appreciate the rich history and leverage the full potential of these remarkable molecules.

References

- 1. Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 4. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Lifitegrast? [synapse.patsnap.com]

- 7. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Highly Selective and Potent PTP-MEG2 Inhibitor with Therapeutic Potential for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PTP‐MEG2 regulates quantal size and fusion pore opening through two distinct structural bases and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Potential Research Areas for 3-Amino-2,6-difluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2,6-difluorobenzoic acid, a fluorinated anthranilic acid derivative, is emerging as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of two electron-withdrawing fluorine atoms and a reactive aminobenzoic acid core, position it as a key component in the synthesis of novel therapeutic agents. This technical guide explores the core properties of this compound and outlines promising research avenues, with a particular focus on its application in the rapidly advancing field of targeted protein degradation.

Core Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Reference |

| CAS Number | 83141-11-1 | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| Appearance | Off-white to light brown crystalline powder | Commercially available |

| Solubility | Soluble in organic solvents such as DMSO and DMF | General chemical knowledge |

| Classification | Protein Degrader Building Block | Commercially available |

Synthesis of this compound

General Experimental Protocol: Reduction of a Nitrobenzoic Acid

This protocol is a representative method for the reduction of a nitroaromatic compound to its corresponding aniline, which can be adapted for the synthesis of this compound from 2,6-difluoro-3-nitrobenzoic acid.

Materials:

-

2,6-difluoro-3-nitrobenzoic acid

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl, for workup)

-

Sodium bicarbonate (NaHCO₃, for workup)

Procedure:

-

In a round-bottom flask, suspend 2,6-difluoro-3-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (excess, e.g., 5-10 eq) and ammonium chloride (catalytic amount, e.g., 0.1-0.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-